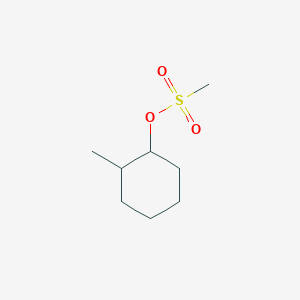

2-Methylcyclohexyl methanesulfonate

Description

Overview of Methanesulfonates as Versatile Intermediates in Organic Synthesis

Alkyl methanesulfonates, commonly known as mesylates, are a class of organic compounds that serve as highly valuable intermediates in a multitude of organic reactions. They are typically synthesized from the corresponding alcohol by treatment with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534). google.comwikipedia.org The utility of methanesulfonates stems from the fact that the methanesulfonate (B1217627) group (CH₃SO₃⁻) is an excellent leaving group, facilitating a variety of nucleophilic substitution and elimination reactions. wikipedia.org

The formation of methanesulfonates is a reliable and efficient method for converting an alcohol's hydroxyl group, which is a poor leaving group, into a reactive site. This transformation is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules. wikipedia.orgorganic-chemistry.org Once formed, alkyl methanesulfonates can readily undergo reaction with a wide range of nucleophiles. wikipedia.org For instance, they are used in the synthesis of other functional groups, such as azides, by reaction with sodium azide (B81097), which can then be further transformed, for example, into amines. nih.govjst.go.jp This versatility makes methanesulfonates indispensable tools for synthetic chemists. google.com

Significance of Cyclohexyl Methanesulfonates in Stereochemical and Mechanistic Studies

Cyclohexyl methanesulfonates are particularly significant in the fields of stereochemistry and reaction mechanism studies. The cyclohexane (B81311) ring predominantly exists in a well-defined chair conformation, which provides a rigid framework to study the spatial arrangement of atoms and its effect on chemical reactivity. The substituents on the cyclohexane ring can occupy either axial or equatorial positions, and these distinct stereochemical environments have a profound impact on the rates and products of reactions.

The use of cyclohexyl systems allows for detailed investigation into the mechanisms of substitution and elimination reactions, such as Sₙ2 and E2 reactions. The orientation of the methanesulfonate leaving group, whether axial or equatorial, can dictate the stereochemical outcome of a substitution reaction or the regioselectivity of an elimination reaction. For example, the E2 elimination reaction generally requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon, a condition that is often met when the leaving group is in an axial position. These stereochemical and mechanistic principles are fundamental concepts in organic chemistry. acs.orgiranchembook.ir

Scope and Research Focus on 2-Methylcyclohexyl Methanesulfonate

The introduction of a methyl group at the 2-position of the cyclohexyl ring, as in this compound, adds another layer of complexity and provides a more nuanced system for research. This specific compound exists as stereoisomers (cis and trans), which allows for even more detailed investigations into the interplay of steric and electronic effects on reaction pathways.

Research on this compound often focuses on how the methyl group influences the rate and mechanism of solvolysis, substitution, and elimination reactions. The steric hindrance provided by the methyl group can affect the accessibility of the reaction center to nucleophiles. Furthermore, the relative stereochemistry of the methyl group and the methanesulfonate leaving group (cis or trans) is a critical factor in determining the reaction's outcome, including the potential for neighboring group participation and rearrangement reactions. The study of isomers like cis-2-Methylcyclohexyl methanesulfonate and its trans counterpart provides valuable insights into these intricate reaction dynamics. nih.gov

Compound Information

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclohexyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-7-5-3-4-6-8(7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQACUBIAIFEJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylcyclohexyl Methanesulfonate and Analogues

Established Preparative Routes

The primary route for synthesizing 2-methylcyclohexyl methanesulfonate (B1217627) involves the esterification of 2-methylcyclohexanol (B165396) with a methanesulfonyl source. This process, known as mesylation, transforms the alcohol's hydroxyl group into a methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. libretexts.orgajol.info

Derivatization of Cyclohexanols via Methanesulfonyl Chloride

The most common and well-established method for preparing 2-methylcyclohexyl methanesulfonate is the reaction of 2-methylcyclohexanol with methanesulfonyl chloride (MsCl). commonorganicchemistry.com This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA). commonorganicchemistry.compressbooks.pub The base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. pressbooks.pub The reaction proceeds with retention of configuration at the alcohol's stereocenter, meaning the stereochemistry of the starting alcohol is preserved in the resulting mesylate product. libretexts.orgdigimat.in

The general reaction is as follows: C₇H₁₄O (2-methylcyclohexanol) + CH₃SO₂Cl (methanesulfonyl chloride) + Base → C₈H₁₆O₃S (this compound) + Base·HCl

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of reagent, temperature, and the role of the base.

Reagent Choice : While methanesulfonyl chloride is common, methanesulfonic anhydride (B1165640) can be an alternative. commonorganicchemistry.com The anhydride is often used under similar conditions but has the advantage of not producing a nucleophilic chloride ion, thereby preventing the formation of undesired alkyl chloride byproducts. commonorganicchemistry.com

Temperature Control : Mesylation reactions are often exothermic. Cooling the reaction mixture, typically to 0 °C, is a common practice to control the reaction rate and minimize the formation of side products. cdnsciencepub.com

Base and pH Control : The choice and amount of base are critical. Pyridine can function as both the base and the solvent. pressbooks.pubcdnsciencepub.com In some systems, particularly those using a water-solvent mixture, a pH controller can be used to maintain the pH around 10. This prevents the undesirable decomposition of the sulfonyl chloride and has been shown to lead to excellent yields for the mesylation of primary alcohols. researchgate.netrsc.org

| Parameter | Condition/Reagent | Purpose/Advantage | Citation |

|---|---|---|---|

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Standard, widely available reagent. | commonorganicchemistry.com |

| Mesylating Agent | Methanesulfonic Anhydride ((MeSO₂)₂O) | Avoids formation of alkyl chloride byproducts. | commonorganicchemistry.com |

| Base | Pyridine, Triethylamine (TEA) | Neutralizes HCl byproduct. | commonorganicchemistry.compressbooks.pub |

| Temperature | Cooling (e.g., 0 °C) | Controls reaction rate, minimizes side reactions. | cdnsciencepub.com |

| pH Control | Maintain pH ~10 (in water-solvent systems) | Prevents decomposition of sulfonyl chloride. | researchgate.netrsc.org |

Solvent Selection in Mesylation Reactions

The choice of solvent can significantly influence the reaction's efficiency and outcome.

Aprotic Solvents : Dichloromethane (DCM) is a frequently used aprotic solvent for mesylation, often in conjunction with a base like triethylamine. commonorganicchemistry.com Other aprotic solvents such as acetonitrile (B52724) and acetone (B3395972) are also effective and may be preferred in certain catalytic systems to suppress solvolysis byproducts. researchgate.net

Pyridine as a Solvent : In many procedures, pyridine is used in excess and serves as both the base and the solvent. cdnsciencepub.comnih.gov

Alternative Solvent Systems : Research into greener and more efficient synthetic methods has led to the exploration of other solvent systems.

Fluorinated Alcohols : Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to enhance reactivity and selectivity in some mesylation reactions. researchgate.netnih.gov

Water-Solvent Mixtures : An efficient method using a water-solvent mixture has been developed for the mesylation of primary alcohols, offering a more environmentally friendly process. researchgate.netrsc.org

| Solvent Type | Examples | Notes | Citation |

|---|---|---|---|

| Aprotic | Dichloromethane (DCM), Acetonitrile, Acetone | Commonly used; DCM is often paired with TEA. Acetonitrile and acetone can suppress side reactions. | commonorganicchemistry.comresearchgate.net |

| Basic | Pyridine | Acts as both solvent and base. | cdnsciencepub.comnih.gov |

| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE) | Can improve reaction rate and selectivity. | researchgate.netnih.gov |

| Aqueous Systems | Water-solvent mixtures | Considered a "green chemistry" approach. | researchgate.netrsc.org |

Stereoselective Synthesis of this compound Diastereoisomers

The synthesis of this compound is inherently linked to stereochemistry due to the presence of two chiral centers in the 2-methylcyclohexanol precursor. This leads to the formation of diastereomeric products.

Formation of Diastereoisomeric Mixtures

2-Methylcyclohexanol exists as two diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol (B1360119). Each of these is a racemic mixture of two enantiomers. The mesylation reaction retains the stereochemistry of the alcohol. libretexts.org Consequently, starting with a standard mixture of cis- and trans-2-methylcyclohexanol will inevitably produce a mixture of the corresponding cis- and trans-2-methylcyclohexyl methanesulfonate diastereomers. vaia.com

For example, a study on the related 4-methylcyclohexyl methanesulfonate reported the formation of a cis and trans mixture in a 1:3 ratio. pacific.edu Similarly, the synthesis of 2-(tert-butyl) cyclohexyl methanesulfonate resulted in an inseparable mixture of its two diastereomers. ajol.info The determination of diastereomeric ratios is typically accomplished using techniques like ¹H NMR spectroscopy by integrating separated, characteristic signals for each isomer. researchgate.net

Strategies for Diastereoisomer Separation and Purification

The separation of the cis and trans diastereomers of this compound can be challenging. Some studies on analogous substituted cyclohexyl mesylates report that the diastereomers are inseparable by standard column chromatography. ajol.infopacific.edu However, various chromatographic and crystallization techniques have been successfully employed for separating diastereomers of other complex cyclohexyl derivatives, and these strategies are applicable here.

Flash Chromatography : This is a common and often effective method for separating diastereomeric mixtures. For instance, diastereomers of various substituted cyclohexyl carboxamides have been successfully separated using flash chromatography with a hexane/ethyl acetate (B1210297) solvent system. nih.gov

Crystallization : When the diastereomers have sufficiently different solubilities, recrystallization can be a powerful purification tool. Low-temperature crystallization has been noted as a successful method for purifying related compounds. lookchem.com In some cases, fractional crystallization from a suitable solvent like isopropanol (B130326) can afford highly pure, separated diastereomers. soton.ac.uk

High-Performance Liquid Chromatography (HPLC) : For analytical determination of diastereomeric ratios and for preparative separation of small quantities, HPLC is a highly effective technique. google.com

The successful separation of the diastereomers of this compound is critical for their use in stereospecific subsequent reactions, where the geometry of the leaving group is paramount. vaia.com

Characterization Techniques for Synthetic Products

The confirmation of the successful synthesis of this compound and its analogues relies on a suite of analytical techniques. Following synthesis, which commonly involves the reaction of the corresponding alcohol (2-methylcyclohexanol) with methanesulfonyl chloride in the presence of a base, a rigorous characterization process is essential to verify the structure and purity of the resulting product. nih.govnih.gov This process typically involves chromatographic purification followed by spectroscopic analysis. nih.gov

Advanced Spectroscopic Methods in Structural Elucidation

The unambiguous determination of the molecular structure of this compound is accomplished through the application of several advanced spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its constituent atoms. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR experiments are conducted to map out the carbon-hydrogen framework of the molecule. mdpi.com Spectra are typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), with chemical shifts (δ) referenced to tetramethylsilane (B1202638) (TMS). jst.go.jp

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the methyl group on the cyclohexane (B81311) ring, the methanesulfonate methyl group, the cyclohexyl ring methine and methylene (B1212753) protons, and the proton on the carbon bearing the mesylate group (H-1). The signal for the methanesulfonate methyl protons (CH₃-S) is expected to appear as a singlet in the range of δ 2.8-3.1 ppm. The methyl group on the cyclohexane ring would appear as a doublet. The signal for the proton at the C-1 position (CH-O) is particularly diagnostic and would appear as a multiplet at a downfield-shifted position (typically δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent electronegative oxygen atom. The remaining cyclohexyl protons would appear as a complex series of multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals would be expected. The carbon of the methanesulfonate methyl group would appear around 38-40 ppm. The carbons of the cyclohexane ring would have shifts dependent on their substitution and stereochemistry, with the carbon atom bonded to the oxygen (C-1) being the most downfield-shifted of the ring carbons (typically in the δ 80-85 ppm range). nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a sulfonate ester like this compound, the most characteristic absorption bands are those associated with the sulfonyl group (SO₂). These include strong, asymmetric and symmetric stretching vibrations. digitaloceanspaces.com

Key IR absorption bands for sulfonate esters include:

Asymmetric SO₂ Stretch: A strong band typically appearing in the region of 1350-1380 cm⁻¹.

Symmetric SO₂ Stretch: A strong band found in the 1160-1180 cm⁻¹ range. digitaloceanspaces.com

S-O-C Stretch: Absorption bands corresponding to this stretch are also present, typically around 900-1000 cm⁻¹.

C-H Stretch: Bands for aliphatic C-H stretching are expected in the 2850-3000 cm⁻¹ region. digitaloceanspaces.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula C₈H₁₆O₃S. nih.gov The molecular weight of this compound is 192.28 g/mol . biosynth.com Analysis of the fragmentation pattern can further corroborate the proposed structure.

The following table summarizes the expected spectroscopic data for the characterization of this compound, based on data from analogous compounds.

| Technique | Feature | Expected Observation |

| ¹H NMR | Methanesulfonate Protons (CH₃-S) | Singlet, ~δ 3.0 ppm |

| Cyclohexyl Methyl Protons (CH₃-C) | Doublet, ~δ 0.9-1.1 ppm | |

| Methoxy (B1213986) Proton (CH-O) | Multiplet, ~δ 4.5-5.0 ppm | |

| Cyclohexyl Protons (CH₂, CH) | Multiplets, ~δ 1.2-2.2 ppm | |

| ¹³C NMR | Methanesulfonate Carbon (CH₃-S) | ~δ 38-40 ppm |

| Methoxy Carbon (CH-O) | ~δ 80-85 ppm | |

| Cyclohexyl Carbons | ~δ 20-45 ppm | |

| IR Spectroscopy | Asymmetric SO₂ Stretch | Strong band, ~1350-1380 cm⁻¹ |

| Symmetric SO₂ Stretch | Strong band, ~1160-1180 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ (HRMS) | m/z calculated for C₈H₁₇O₃S: 193.0898 |

These advanced spectroscopic methods, when used in combination, provide a comprehensive and definitive characterization of the synthetic product, ensuring the correct structure of this compound has been obtained. The stability of sulfonate esters can be a challenge during analysis, sometimes requiring specific conditions or derivatization for accurate quantification, particularly at low levels. americanpharmaceuticalreview.com

Reactivity and Reaction Mechanisms of 2 Methylcyclohexyl Methanesulfonate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 2-methylcyclohexyl methanesulfonate (B1217627) are fundamentally governed by the excellent leaving group ability of the methanesulfonate moiety and the structural features of the cyclohexyl ring.

Role of Methanesulfonate as an Activated Leaving Group

The methanesulfonate group (mesylate, OMs) is an exceptionally effective leaving group, a property crucial for the diverse reactivity of 2-methylcyclohexyl methanesulfonate. masterorganicchemistry.com Its efficacy stems from the stability of the departing anion, methanesulfonate (⁻OSO₂CH₃). This stability is a result of the negative charge being delocalized through resonance across the three oxygen atoms attached to the sulfur atom. researchgate.net

Furthermore, methanesulfonic acid (CH₃SO₃H) is a strong acid, which means its conjugate base, the mesylate ion, is very weak and stable. reddit.comorganic-chemistry.org This low basicity makes it a poor nucleophile, reducing the likelihood of it reversing the substitution reaction. organic-chemistry.org The conversion of a poorly reactive hydroxyl group (since hydroxide, HO⁻, is a strong base and thus a poor leaving group) into a mesylate group is a common synthetic strategy to facilitate substitution and elimination reactions. masterorganicchemistry.com

Investigations into SN1 Reaction Pathways

The secondary nature of the carbon atom bearing the mesylate group in this compound allows for the possibility of a unimolecular nucleophilic substitution (SN1) pathway, particularly under solvolytic conditions with polar protic solvents (e.g., acetic acid, ethanol, water) which are weak nucleophiles. organic-chemistry.orglibretexts.org The rate-determining step in an SN1 reaction is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com

For this compound, this would initially form a secondary carbocation at the C1 position. However, this intermediate can undergo rearrangement to a more stable carbocation. A 1,2-hydride shift from the C2 position would result in the formation of a more stable tertiary carbocation at the C2 position. chegg.com This rearrangement is a common feature in the solvolysis of cyclohexyl systems and significantly impacts the final product distribution, often leading to rearranged substitution products. rsc.org The stability of the tertiary carbocation makes compounds that can form them highly susceptible to SN1/E1 pathways. pressbooks.pub

Investigations into SN2 Reaction Pathways

Bimolecular nucleophilic substitution (SN2) reactions are also possible for this compound, a secondary substrate. This pathway is favored by the use of strong, typically anionic, nucleophiles in polar aprotic solvents. libretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). organic-chemistry.orgmasterorganicchemistry.com

The feasibility of an SN2 reaction on this substrate is a balance between electronic effects and steric hindrance. While the secondary carbon is more sterically hindered than a primary carbon, it is still accessible to nucleophiles. pressbooks.pub The conformation of the cyclohexane (B81311) ring and the stereochemistry of the substrate (cis or trans) play a critical role. For an SN2 reaction to occur, the nucleophile must approach along the axial trajectory opposite the leaving group. If the leaving group is equatorial, the ring may need to flip to a less stable conformation or react via a non-chair transition state to allow for proper orbital alignment. rsc.org The presence of the adjacent methyl group also adds to the steric bulk, potentially slowing the rate of SN2 reactions compared to an unsubstituted cyclohexyl system.

Stereochemical Course of Nucleophilic Displacements

The stereochemistry of the starting isomer of this compound dictates the stereochemical outcome of nucleophilic substitution reactions.

SN2 Reactions: The SN2 mechanism proceeds with a complete inversion of configuration at the reaction center. organic-chemistry.org If the starting material is, for example, the trans-isomer (with the methyl and mesylate groups on opposite sides of the ring), the SN2 product will have a cis configuration, and vice versa.

SN1 Reactions: The SN1 mechanism proceeds through a planar or near-planar carbocation intermediate. The nucleophile can attack this intermediate from either face, which typically leads to a mixture of both retention and inversion products, resulting in racemization. organic-chemistry.org However, in cyclic systems, complete racemization is not always observed. The original stereochemistry can sometimes influence the product ratio due to ion pairing or steric hindrance to one face of the carbocation.

Studies on the closely related 2-methyl-4-t-butylcyclohexyl tosylates during acetolysis show that isomers with the leaving group and methyl group trans to each other yield a higher percentage of inverted unrearranged substitution products compared to their cis counterparts. rsc.org This suggests a greater contribution from the SN2 pathway for the trans isomers under these conditions.

Elimination Reactions

Elimination reactions often compete with, and under certain conditions dominate, nucleophilic substitution for secondary substrates like this compound.

E1 Reaction Pathways

The unimolecular elimination (E1) pathway shares its first step with the SN1 reaction: the formation of a carbocation intermediate. libretexts.org This means that E1 reactions are also favored by polar protic solvents, weak bases, and substrates that can form stable carbocations. libretexts.org Following the formation of the carbocation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

For the 2-methylcyclohexyl carbocation, proton abstraction can occur from the C2 carbon or the C6 carbon, leading to a mixture of alkene products:

1-methylcyclohexene (the more substituted, thermodynamically more stable Zaitsev product) libretexts.orgmasterorganicchemistry.com

3-methylcyclohexene (the less substituted, Hofmann-type product)

According to Zaitsev's rule, elimination reactions tend to produce the most substituted alkene as the major product. masterorganicchemistry.com Therefore, 1-methylcyclohexene is expected to be the major elimination product. Solvolysis studies on related cyclohexyl systems confirm that elimination is a major competing pathway. For example, the acetolysis of 2-methyl-4-t-butylcyclohexyl tosylates yields between 73% and 87% olefin products. rsc.org Similarly, the acetolysis of cis- and trans-4-t-butylcyclohexyl methanesulfonates shows a high proportion of elimination products. acs.org

E2 Reaction Pathways

The bimolecular elimination (E2) reaction is a primary pathway for this compound. This reaction proceeds in a single, concerted step where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the methanesulfonate (mesylate) leaving group, while the leaving group departs simultaneously. libretexts.orglibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base, making it a second-order reaction. libretexts.orgmasterorganicchemistry.com

For an E2 reaction to occur, a specific stereochemical arrangement is required: the β-hydrogen and the mesylate leaving group must be in an anti-periplanar conformation. libretexts.orgdalalinstitute.com This geometric constraint is particularly important in cyclic systems like this compound, where the anti-periplanar requirement translates to the β-hydrogen and the leaving group both occupying axial positions in the chair conformation of the cyclohexane ring. libretexts.orgmasterorganicchemistry.com The reaction involves the rehybridization of the α and β carbon atoms from sp³ to sp², leading to the formation of a new π-bond and creating an alkene. libretexts.org

The E2 pathway is favored by the use of strong bases. dalalinstitute.comnumberanalytics.com The strength of the base plays a crucial role in the reaction kinetics, as a stronger base can more effectively abstract the β-hydrogen. numberanalytics.com In the context of competing reactions, such as SN2, the E2 pathway is generally favored by increased steric hindrance at the α-carbon and by higher reaction temperatures. dalalinstitute.com

Regioselectivity and Stereoselectivity in Eliminations

Elimination reactions of this compound can potentially yield different isomeric alkenes, leading to considerations of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for the formation of one constitutional isomer over another. In the case of this compound, elimination can result in the formation of either 1-methylcyclohexene or 3-methylcyclohexene. The outcome is largely dictated by Zaitsev's rule and the Hofmann rule.

Zaitsev's Rule: Generally, the more substituted (and therefore more stable) alkene is the major product. libretexts.org For this compound, this would favor the formation of 1-methylcyclohexene.

Hofmann Rule: When a sterically hindered base is used, the major product is the less substituted alkene. youtube.com This is because the bulky base has easier access to the less sterically hindered β-hydrogens.

The stereochemical requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen in the E2 mechanism can override Zaitsev's rule in cyclohexane systems. libretexts.org For an E2 reaction to proceed, the mesylate group must be in an axial position. This conformational requirement dictates which β-hydrogens are available for abstraction. If the only available axial β-hydrogen leads to the formation of the less stable Hofmann product, then that will be the major product. libretexts.org For example, in trans-1-chloro-2-methylcyclohexane, the more stable chair conformation has both substituents in equatorial positions. For elimination to occur, the ring must flip to a less stable conformation where the chlorine is axial, which then leads to the formation of 3-methylcyclohexene, the Hofmann product. libretexts.org In contrast, the cis-isomer readily undergoes elimination to form the Zaitsev product, 1-methylcyclohexene. libretexts.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. In the context of E2 reactions, if the elimination can lead to either an (E) or (Z)-alkene, the reaction is stereoselective if one is formed preferentially. The anti-periplanar transition state of the E2 reaction dictates the stereochemical outcome. libretexts.orgkhanacademy.org The relative orientations of the substituents on the cyclohexane ring in the transition state will determine the geometry of the resulting double bond.

Rearrangement Reactions Involving Methanesulfonate Groups

The methanesulfonate (mesylate) group is an effective leaving group, a property that facilitates not only substitution and elimination reactions but also molecular rearrangements. researchgate.netnih.gov While direct skeletal rearrangements of the 2-methylcyclohexyl cation that could be formed under solvolytic (SN1/E1) conditions are possible, rearrangements can also be influenced by the nature of the leaving group itself.

Studies on related systems, such as neopentyl derivatives, have shown that rearrangements can be highly stereoselective, suggesting they may not proceed through a free carbocation. nih.gov The chloromethanesulfonate (B8650481) group, a close relative of the methanesulfonate group, has been shown to be an extremely efficient leaving group in certain rearrangement and substitution reactions. nih.gov This high nucleofugality can promote reactions that might otherwise be sluggish.

In some cases, the involvement of the leaving group can lead to complex reaction pathways. For instance, treatment of certain ferrocenyl arylsulfonates with strong bases can lead to an anionic thia-Fries rearrangement, although this was not observed for the corresponding tosylate. researchgate.net While not a direct rearrangement of the alkyl backbone, this illustrates the diverse reactivity that can be accessed due to the sulfonate functionality.

Influence of Reaction Conditions on Reactivity

Temperature is a critical parameter that significantly influences both the rate and the selectivity of reactions involving this compound.

Reaction Rates: According to the Arrhenius equation, increasing the reaction temperature generally increases the rate of chemical reactions by providing more molecules with the necessary activation energy. numberanalytics.com This holds true for both substitution and elimination reactions.

Selectivity (Elimination vs. Substitution): An increase in temperature generally favors elimination reactions over substitution reactions. dalalinstitute.com This is because elimination reactions typically have a higher activation energy than substitution reactions due to the greater extent of bond breaking and rehybridization involved. dalalinstitute.com Therefore, as the temperature is raised, the rate of elimination increases more significantly than the rate of substitution, leading to a higher proportion of the alkene product.

Selectivity (E1 vs. E2): Higher temperatures can favor the E1 pathway over the E2 pathway, as the formation of the carbocation intermediate in the E1 mechanism is an endothermic process that benefits from increased thermal energy. numberanalytics.com

The following table illustrates the general effect of temperature on reaction outcomes:

| Temperature | Favored Reaction Pathway | General Outcome |

| Low | Substitution (SN2) | Increased yield of substitution product |

| High | Elimination (E1 and E2) | Increased yield of alkene product(s) |

This table provides a generalized summary. Actual outcomes depend on the specific substrate, base, and solvent used.

The reactivity of this compound can be modulated by the introduction of catalysts and additives.

Catalytic Effects: While E2 reactions are typically not catalytic in the traditional sense, metal catalysts can be employed to effect elimination reactions under mild conditions. For instance, palladium catalysts have been developed for the dehydrohalogenation of alkyl bromides and have also shown efficiency in eliminating alkyl sulfonates like mesylates and tosylates. nih.gov These methods can offer alternative reaction pathways and selectivities compared to traditional base-mediated eliminations.

Additive Influences:

Base/Solvent System: The choice of base and solvent system is paramount in controlling the reaction pathway. Strong, non-nucleophilic bases favor E2 elimination. numberanalytics.com The solvent can affect the strength and solvation of the base, which in turn influences the reaction rate and the competition between substitution and elimination. numberanalytics.comresearchgate.net Polar aprotic solvents can enhance the reactivity of the base and favor E2 reactions. numberanalytics.com

Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can be used to transport the base from an aqueous or solid phase to the organic phase containing the substrate, thereby facilitating the reaction.

Lewis Acids: The addition of a Lewis acid could potentially coordinate to the oxygen atoms of the methanesulfonate group, further enhancing its leaving group ability and potentially influencing the reaction pathway.

The interplay between the substrate, reagents, and reaction conditions determines the ultimate chemical transformation of this compound.

Stereochemistry and Conformational Analysis of 2 Methylcyclohexyl Methanesulfonate

Conformational Preferences in the Cyclohexane (B81311) Ring System

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. transformationtutoring.com In a substituted cyclohexane like 2-methylcyclohexyl methanesulfonate (B1217627), the substituents can occupy either axial or equatorial positions, leading to different conformational isomers. almerja.netlibretexts.org

The chair conformation of cyclohexane has two distinct positions for substituents: axial and equatorial. almerja.netlibretexts.org Axial bonds are parallel to the symmetry axis of the ring, while equatorial bonds are located around the periphery of the ring. libretexts.org Through a process called a ring-flip, these positions can interconvert, where an axial substituent becomes equatorial and vice versa. libretexts.org

For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. transformationtutoring.comresearchgate.net The larger the substituent, the greater its preference for the equatorial position. fiveable.me In 2-methylcyclohexyl methanesulfonate, both the methyl and the methanesulfonate groups have conformational preferences.

There are four possible diastereomeric chair conformations for this compound:

cis-isomer: Can exist in two chair conformations where one group is axial and the other is equatorial.

trans-isomer: Can exist in two chair conformations where both groups are axial (diaxial) or both are equatorial (diequatorial).

The relative stability of these conformers is determined by the steric interactions of the substituents. The diequatorial conformer of the trans-isomer is generally the most stable due to the minimization of steric strain.

The methanesulfonate group (CH₃SO₂O−) itself exhibits conformational isomerism due to rotation around the S−O single bond. researchgate.net Theoretical calculations on methyl methanesulfonate have shown that two main conformers exist: an anti conformer and a gauche conformer. conicet.gov.ar The anti conformation, where the methyl group of the methoxy (B1213986) is opposite to the other methyl group, is generally preferred and more stable. researchgate.netconicet.gov.ar In the context of the cyclohexane ring, the rotation of the methanesulfonate group can be influenced by steric interactions with the ring and its other substituents. researchgate.net

The preference for a substituent to occupy the equatorial position can be quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformations. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

The A-value for a methyl group is approximately 1.7-1.8 kcal/mol, while the A-value for a methanesulfonyl (CH₃SO₂−) group is about 2.5 kcal/mol. scielo.org.mxubc.ca Although the A-value for a methanesulfonate (mesylate) group is not as commonly cited, it is expected to be significant due to its steric bulk. The equilibrium between the different chair conformations of this compound will be governed by the sum of these energetic contributions. For the trans-isomer, the diequatorial conformer is significantly more stable than the diaxial conformer. For the cis-isomer, the conformer with the larger group (methanesulfonate) in the equatorial position will be favored.

Table 1: A-Values for Common Substituents

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.8 ubc.ca |

| -S(O)₂Me (Methanesulfonyl) | 2.5 ubc.ca |

| -OH (Hydroxyl) | 0.6 - 0.9 ubc.ca |

| -Br (Bromo) | 0.2 - 0.7 ubc.ca |

| -CN (Cyano) | 0.2 ubc.ca |

| -C₆H₅ (Phenyl) | 3.0 ubc.ca |

| -t-C₄H₉ (tert-Butyl) | >4.5 ubc.ca |

This table presents the Gibbs free energy difference between the equatorial and axial conformations for various substituents on a cyclohexane ring.

Stereochemical Control and Selectivity in Organic Transformations

The specific stereoisomer of this compound used in a reaction can have a profound impact on the stereochemical outcome of the product. The methanesulfonate group is an excellent leaving group in nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. msu.edu In reactions involving this compound, the existing stereocenters dictate the approach of reagents, leading to a specific diastereomer of the product.

For example, in an E2 elimination reaction, a proton and the leaving group must be in an anti-periplanar arrangement. msu.edu In the case of trans-2-methylcyclohexyl methanesulfonate, the most stable diequatorial conformation does not have any anti-periplanar protons. The molecule must adopt the higher-energy diaxial conformation for the E2 reaction to occur. msu.edu This requirement can lead to the formation of a less substituted alkene (Hofmann product) instead of the more substituted Zaitsev product, as seen in the elimination of trans-2-methylcyclohexyl tosylate, a similar substrate. iwu.edu Conversely, the cis-isomer can readily undergo E2 elimination from its more stable conformation to yield the Zaitsev product. msu.edu

In Sₙ2 reactions, the nucleophile attacks from the backside of the carbon-bearing the leaving group, resulting in an inversion of configuration at that center. pressbooks.publibretexts.org Starting with a specific diastereomer of this compound will, therefore, lead to the formation of a specific diastereomeric product.

Enantioselectivity is the preferential formation of one enantiomer over the other. cam.ac.uk When this compound is used in a chiral, enantiomerically pure form, it can induce chirality in the product of a reaction. This is a fundamental concept in asymmetric synthesis. mdpi.com

For instance, if an enantiomerically pure trans-2-methylcyclohexyl methanesulfonate reacts with a nucleophile in an Sₙ2 reaction, the product will also be enantiomerically pure, with the stereochemistry at the reaction center inverted. libretexts.orgchemistrysteps.com The use of chiral catalysts or reagents in conjunction with this compound can also lead to high enantioselectivity, even if the substrate itself is racemic. snnu.edu.cn Chiral deep eutectic solvents containing methanesulfonate salts have also been explored as media for enantioselective reactions. unipi.it

The ability to control both diastereoselectivity and enantioselectivity is crucial in the synthesis of complex molecules such as pharmaceuticals and natural products, where only one specific stereoisomer may exhibit the desired biological activity. cam.ac.ukbris.ac.uk

Interplay of Steric and Electronic Factors on Conformational Dynamics and Reactivity

The reactivity of substituted cyclohexanes is intricately linked to their conformational preferences, a principle well-exemplified by the isomers of this compound. The interplay between steric and electronic factors governs the equilibrium between different chair conformations, which in turn dictates the feasibility and outcome of reactions such as bimolecular elimination (E2).

The chair conformation is the most stable arrangement for a cyclohexane ring. Substituents on the ring can occupy either axial or equatorial positions. For this compound, there are two substituents to consider: the methyl group (-CH₃) and the methanesulfonate group (-OMs). The spatial arrangement of these groups, and consequently the stability of the conformer, is influenced by steric interactions. Generally, larger groups prefer the more spacious equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain.

In the context of reactivity, particularly for E2 elimination reactions, a strict stereoelectronic requirement must be met: the leaving group (methanesulfonate) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar arrangement. In a cyclohexane chair conformation, this translates to both the leaving group and the β-hydrogen being in axial positions. libretexts.orgchemistrysteps.comlibretexts.org This requirement often forces the molecule into a less stable conformation to react.

Conformational Analysis of cis-2-Methylcyclohexyl Methanesulfonate

For the cis-isomer, one substituent is axial and the other is equatorial. The relative size of the methyl and methanesulfonate groups determines which group preferentially occupies the equatorial position in the most stable conformer. Given that the methanesulfonate group is generally considered bulkier than a methyl group, the conformer with the methanesulfonate group in the equatorial position and the methyl group in the axial position is expected to be more stable. However, for the E2 reaction to proceed, the methanesulfonate group must be in an axial position. This requires a ring flip to a higher energy conformation.

In the conformer where the methanesulfonate group is axial, there are two adjacent β-hydrogens. The hydrogen at C6 is also axial, providing the necessary anti-periplanar arrangement for elimination. The hydrogen at C2 is equatorial and thus not suitably aligned for an E2 reaction. Therefore, the elimination will predominantly occur via abstraction of the C6-axial hydrogen, leading to the formation of 1-methylcyclohexene as the major product. libretexts.orglibretexts.org

Table 1: Conformational and Reactivity Data for cis-2-Methylcyclohexyl Methanesulfonate

| Conformer | -CH₃ Position | -OMs Position | Relative Stability | E2 Reactivity | Major E2 Product |

| A | Axial | Equatorial | More Stable | Inactive for E2 | - |

| B | Equatorial | Axial | Less Stable | Active for E2 | 1-Methylcyclohexene |

Conformational Analysis of trans-2-Methylcyclohexyl Methanesulfonate

In the trans-isomer, the substituents are either both axial or both equatorial. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. For an E2 reaction to occur, the molecule must adopt the much less stable diaxial conformation. libretexts.orglibretexts.org

Once in the diaxial conformation, with the methanesulfonate group at C1 in an axial position, we must consider the available axial β-hydrogens. In this conformation, the methyl group at C2 is also axial. Consequently, there is no axial hydrogen at C2. The only available axial β-hydrogen is at C6. Therefore, the E2 elimination must proceed by abstraction of the axial hydrogen at C6, leading exclusively to the formation of 3-methylcyclohexene. libretexts.orglibretexts.orgiwu.edu This outcome is contrary to Zaitsev's rule, which would predict the more substituted alkene (1-methylcyclohexene) as the major product. This highlights that the stereoelectronic requirements of the E2 reaction are the dominant factor in determining the product distribution. The rate of reaction for the trans-isomer is also significantly slower than for the cis-isomer because only a small fraction of the molecules exist in the reactive diaxial conformation at any given time. libretexts.orglibretexts.org

Table 2: Conformational and Reactivity Data for trans-2-Methylcyclohexyl Methanesulfonate

| Conformer | -CH₃ Position | -OMs Position | Relative Stability | E2 Reactivity | Major E2 Product |

| A | Equatorial | Equatorial | More Stable | Inactive for E2 | - |

| B | Axial | Axial | Less Stable | Active for E2 | 3-Methylcyclohexene |

While steric factors and the resulting conformational preferences are dominant in these systems, electronic factors associated with the methanesulfonate group also play a role. The methanesulfonate is a potent electron-withdrawing group, which makes it an excellent leaving group and facilitates the E2 reaction. Crystallographic studies on related compounds, such as cis- and trans-4-tert-butylcyclohexyl methanesulfonate, have shown that the C-O bond length of the methanesulfonate group is nearly identical for both axial and equatorial isomers. researchgate.net This suggests that the inherent electronic properties of the axial and equatorial methanesulfonate groups are very similar, and the observed differences in reactivity are primarily due to the steric and stereoelectronic constraints imposed by the cyclohexane ring system.

Solvent Effects on the Reactivity and Conformation

Implicit Solvent Models in Computational Studies

There are no computational studies available in the search results that specifically model the behavior of 2-methylcyclohexyl methanesulfonate (B1217627) using implicit solvent models. Such a study would be necessary to detail how the continuum representation of a solvent affects the compound's calculated properties, such as conformational energies or reaction barriers.

Explicit Solvent Models in Computational and Experimental Studies

Similarly, no computational or experimental studies were found that analyze 2-methylcyclohexyl methanesulfonate with explicit solvent models. This type of research would involve simulating or observing the direct interactions between individual solvent molecules and the solute, providing insights into the specific solvation shell structure and its impact on the compound's conformation and reactivity.

Role of Solvent Polarity in Reaction Kinetics and Thermodynamics

While the kinetics of solvolysis for various cyclohexyl derivatives have been studied, no specific data on the reaction kinetics or thermodynamics of this compound in solvents of varying polarity were identified. To address this section, data from experiments measuring reaction rates (e.g., for solvolysis) or equilibrium constants in different solvents like water, ethanol, or acetone (B3395972) would be required.

Hydrogen Bonding Interactions and Their Influence on Conformational Stability

This compound does not possess the functional groups necessary to act as a hydrogen bond donor. While the oxygen atoms of the methanesulfonate group could potentially act as hydrogen bond acceptors, no studies were found that investigate these interactions with protic solvents or their influence on the conformational equilibrium (e.g., the chair-chair interconversion of the cyclohexane (B81311) ring) of this specific compound.

Due to the absence of this specific scientific data, generating an article that is both thorough and factually accurate for "this compound" according to the provided structure is not feasible. Creating such content would require speculation or the fabrication of data, which would violate the principles of scientific accuracy.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of 2-methylcyclohexyl methanesulfonate (B1217627). These methods provide detailed information on bond lengths, bond angles, and dihedral angles, as well as the relative energies of different conformers.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. For 2-methylcyclohexyl methanesulfonate, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d) or larger, can be used to locate the minimum energy structures of its various stereoisomers and conformers.

The primary focus of DFT geometry optimization for this molecule would be to characterize the chair conformations of the cyclohexane (B81311) ring and the orientation of the equatorial and axial substituents. For both cis and trans isomers, multiple conformers exist due to the rotation around the C-O and S-O bonds of the methanesulfonate group. DFT calculations can predict the relative stabilities of these conformers. For instance, in related alkyl methanesulfonates, the anti conformation around the S-O bond is often found to be the most stable. nih.gov

Table 1: Illustrative DFT (B3LYP/6-311++G(d,p)) Calculated Relative Energies for Conformers of trans-2-Methylcyclohexyl Methanesulfonate

| Conformer (Methyl/Mesylate) | Key Dihedral Angle (C-C-O-S) | Relative Energy (kcal/mol) |

| diequatorial (anti) | 178.5° | 0.00 |

| diequatorial (gauche) | 65.2° | 1.25 |

| diaxial (anti) | 179.1° | 3.50 |

| diaxial (gauche) | 63.8° | 4.80 |

Note: This table is illustrative, based on expected trends for substituted cyclohexanes and related methanesulfonates. Specific values would require dedicated calculations.

Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory, Coupled Cluster)

For higher accuracy in energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are employed. These methods, while more computationally expensive than DFT, provide a more rigorous treatment of electron correlation, which can be important for accurately determining small energy differences between conformers and for calculating activation barriers in reactions.

In the study of similar molecules like methyl methanesulfonate, both DFT and MP2 methods have been used to optimize molecular structures and analyze conformational preferences. nih.govresearchgate.net The application of these methods to this compound would refine the geometries obtained from DFT and provide benchmark energy values. This is particularly important for assessing the subtle interplay of steric and electronic effects that govern the conformational equilibrium.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

Transition State Characterization and Activation Energy Calculations

For reactions involving this compound, such as nucleophilic substitution (SN2) or elimination (E2) reactions, computational methods can be used to locate the transition state structures. By performing a transition state search, the geometry of the highest point on the reaction pathway is determined. Subsequent frequency calculations are used to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state and reactant geometries are optimized, the activation energy for the reaction can be calculated as the energy difference between them. These calculations can be performed using either DFT or higher-level ab initio methods to provide quantitative predictions of reaction rates and to understand how factors like stereochemistry influence reactivity. For example, the activation energies for the E2 elimination of the axial versus the equatorial conformer of a substituted cyclohexyl tosylate, a similar system, can be computed to explain reaction outcomes. researchgate.net

Reaction Coordinate Analysis and Potential Energy Surfaces

To gain a more complete picture of a reaction mechanism, a potential energy surface (PES) can be mapped out. This involves calculating the energy of the system as a function of the geometric variables that change during the reaction, such as breaking and forming bonds. An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure to trace the reaction path down to the reactants and products, confirming that the located transition state connects the intended species.

For a reaction like the solvolysis of this compound, which could proceed through competing SN1, SN2, E1, and E2 pathways, mapping the potential energy surfaces for each route would be crucial. This would allow for a comparison of the activation barriers for each pathway, providing a theoretical basis for predicting the major and minor products under different conditions.

Electronic Structure and Bonding Analysis

The electronic structure of this compound can be analyzed using various computational techniques to understand the nature of its chemical bonds and the distribution of electron density. Natural Bond Orbital (NBO) analysis is a common method for this purpose.

NBO analysis interprets the complex, many-electron wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This allows for the investigation of hyperconjugative interactions, which are important for understanding conformational preferences and reactivity. For example, in methyl methanesulfonate, NBO analysis has shown that hyperconjugative interactions between lone pairs on the oxygen atoms and antibonding orbitals of adjacent bonds contribute to the stability of certain conformations. nih.govresearchgate.net A similar analysis for this compound would reveal how the cyclohexane ring and its substituents influence the electronic structure of the methanesulfonate group and vice versa.

Table 2: Illustrative NBO Analysis Data for a C-O Bond in a Conformer of this compound

| Interacting Orbitals | Interaction Energy (E(2), kcal/mol) | Description |

| LP(1) O -> σ(C-C) | 2.1 | Anomeric-type interaction |

| σ(C-H) -> σ(C-O) | 1.5 | Weakening of the C-O bond |

Note: This table is a hypothetical representation of the type of data obtained from an NBO analysis. LP denotes a lone pair, and σ denotes an antibonding orbital.*

This detailed electronic information, when combined with structural and energetic data, provides a comprehensive, molecule-specific understanding that is invaluable for both academic research and practical applications in chemical synthesis.

Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density from filled (donor) bonding or lone-pair orbitals to empty (acceptor) antibonding orbitals. These interactions, known as hyperconjugation, play a crucial role in determining molecular stability and geometry. For this compound, NBO analysis can quantify the stabilizing effects of hyperconjugative interactions, particularly those influencing the conformational equilibrium of the cyclohexane ring.

In substituted cyclohexanes, hyperconjugation contributes significantly to the relative stability of conformers where substituents are in axial versus equatorial positions. researchgate.net The key interactions involve the donation of electron density from sigma (σ) bonds of the cyclohexane ring to the antibonding sigma-star (σ) orbitals of other bonds. For instance, a σ(C-H) → σ(C-O) or a σ(C-C) → σ*(C-O) interaction can stabilize the molecule. The strength of these interactions is dependent on the orbital overlap, which is highly sensitive to the stereochemical arrangement (i.e., the dihedral angle between the interacting orbitals).

In the case of this compound, the orientation of the methyl and methanesulfonate groups (cis or trans, axial or equatorial) will lead to different sets of hyperconjugative interactions. For example, an axial methanesulfonate group may engage in different hyperconjugative interactions with the axial C-H bonds at the C3 and C5 positions compared to an equatorial one. researchgate.netacs.org NBO analysis allows for the calculation of the second-order perturbation energy (E(2)), which provides a quantitative measure of the stabilization energy associated with each donor-acceptor interaction. acs.org

A hypothetical NBO analysis for the trans-isomer of this compound in its most stable diequatorial conformation might reveal the following key interactions. The data presented are illustrative and based on typical values for substituted cyclohexanes.

Table 1: Illustrative NBO Analysis of Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| σ(C2-H) | σ(C1-O) | 2.1 | Vicinal Hyperconjugation |

| σ(C6-H) | σ(C1-O) | 2.3 | Vicinal Hyperconjugation |

| σ(C1-C2) | σ(C2-C3) | 4.8 | Ring Hyperconjugation |

| σ(C-H) of Methyl | σ(C1-C2) | 3.5 | Substituent-Ring Hyperconjugation |

| n(O) of Sulfonate | σ*(S-C) | 1.5 | Lone Pair Delocalization |

Note: E(2) values are representative and intended for illustrative purposes.

This analysis helps to deconvolute the electronic effects from steric effects, providing a more nuanced understanding of conformational preferences. st-andrews.ac.ukscispace.com For example, a strong hyperconjugative interaction might partially offset an unfavorable steric interaction, influencing the position of the conformational equilibrium.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comtaylorandfrancis.com The energies of the HOMO and LUMO and the energy gap between them are critical descriptors of a molecule's reactivity. numberanalytics.com

For this compound, the HOMO is associated with the molecule's ability to act as an electron donor, while the LUMO represents its capacity to act as an electron acceptor. In reactions such as nucleophilic substitution (SN2) or elimination (E2), where the methanesulfonate group is an excellent leaving group, the molecule acts as an electrophile. Therefore, the LUMO is of primary interest. The LUMO is typically localized on the antibonding σ*(C-O) orbital of the carbon atom attached to the sulfonate group. A lower LUMO energy indicates a greater electrophilicity and a higher susceptibility to nucleophilic attack. pku.edu.cn

Computational calculations can determine the energies and spatial distributions of these frontier orbitals. The presence of the methyl group at the C2 position can subtly influence the energies of the HOMO and LUMO through inductive and hyperconjugative effects, potentially affecting the reactivity compared to unsubstituted cyclohexyl methanesulfonate.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -10.5 | Low tendency to act as an electron donor. |

| LUMO | +1.2 | High tendency to accept electrons at the C-O bond, indicating electrophilicity. |

| HOMO-LUMO Gap | 11.7 | High kinetic stability, but susceptible to attack by strong nucleophiles. |

Note: Energy values are hypothetical and for illustrative purposes.

FMO theory can also predict the regioselectivity and stereoselectivity of reactions. For an E2 reaction, for instance, the theory requires an anti-periplanar alignment of a β-hydrogen with the leaving group for optimal orbital overlap between the HOMO of the base and the LUMO of the substrate. khanacademy.org

Force Field Development and Molecular Mechanics Studies

While quantum mechanical methods like NBO and FMO provide detailed electronic information, they are computationally expensive for studying large systems or long-timescale dynamics. Molecular mechanics (MM), using force fields, offers a computationally efficient alternative for exploring the conformational landscape of flexible molecules like this compound. unizin.orgfiveable.me

A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. acs.org These parameters are developed by fitting to a combination of experimental data (e.g., geometries, vibrational frequencies, and thermodynamic data) and high-level quantum mechanical calculations. rsc.org For this compound, a robust force field would need accurate parameters for:

Bond stretching: (e.g., C-C, C-H, C-O, S-O, S-C bonds)

Angle bending: (e.g., C-C-C, C-O-S angles)

Torsional (dihedral) angles: These are crucial for describing the chair-boat interconversion of the cyclohexane ring and the rotation around the C-O and S-C bonds.

Non-bonded interactions: van der Waals (Lennard-Jones) and electrostatic (Coulomb) interactions.

Force fields like AMBER, GAFF, or OPLS-AA provide a good starting point, but specific parameters for the methanesulfonate group attached to a cyclohexane ring might need refinement to achieve high accuracy. acs.orgrsc.org The development process involves parameterizing the partial atomic charges, Lennard-Jones parameters, and torsional coefficients to reproduce known physical properties and conformational energy profiles. rsc.orgacs.org

Once a reliable force field is established, molecular mechanics or molecular dynamics (MD) simulations can be used to:

Determine the relative energies of different conformers (e.g., axial vs. equatorial substituents). wikipedia.org

Calculate the energy barrier for the chair-flip process. fiveable.me

Simulate the molecule's dynamic behavior in different environments, such as in various solvents.

These studies are essential for understanding how the interplay of steric and electronic effects, such as 1,3-diaxial interactions, governs the molecule's preferred three-dimensional structure, which in turn influences its reactivity. quimicaorganica.org

Applications in Advanced Organic Synthesis

Utilization as a Precursor for Diverse Organic Scaffolds

The primary utility of 2-Methylcyclohexyl methanesulfonate (B1217627) lies in its capacity to serve as an excellent electrophile in nucleophilic substitution reactions. The methanesulfonate anion is a superb leaving group, facilitating the formation of new chemical bonds at the carbon atom to which it is attached. This reactivity is harnessed by chemists to introduce a wide array of functional groups onto the cyclohexane (B81311) framework, thereby generating a diverse range of valuable building blocks.

Synthesis of Fluorinated Cyclohexyl Derivatives

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of effective fluorination methods is of paramount importance. 2-Methylcyclohexyl methanesulfonate serves as a competent precursor for the synthesis of fluorinated cyclohexyl derivatives. In a reaction analogous to the preparation of other fluorinated cycloalkanes, the methanesulfonate group can be displaced by a fluoride (B91410) ion, typically delivered from a salt such as potassium fluoride or a more complex reagent like tetrabutylammonium (B224687) fluoride.

For instance, in a related synthesis, diastereoisomeric 2-(tert-butyl)cyclohexyl methanesulfonate has been successfully employed as an intermediate for the preparation of the corresponding fluorinated compounds. ajol.info The reaction proceeds via a nucleophilic substitution mechanism, where the fluoride ion attacks the carbon bearing the mesylate, leading to the formation of a new carbon-fluorine bond and the expulsion of the methanesulfonate. The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the stereochemistry of the starting material, often proceeding with an inversion of configuration at the reaction center, characteristic of an SN2 pathway. basicmedicalkey.com The lower reactivity of secondary mesylates, such as this compound, compared to primary ones, may necessitate more forcing reaction conditions to achieve efficient fluorination.

Preparation of Functionalized Cyclohexane Building Blocks

The exceptional leaving group ability of the mesylate group extends beyond fluorination, enabling the introduction of a vast array of other functionalities. This versatility allows for the preparation of a multitude of functionalized cyclohexane building blocks, which are valuable intermediates in the synthesis of more complex molecules. Nucleophiles such as azides, cyanides, thiols, and various oxygen- and nitrogen-based nucleophiles can readily displace the methanesulfonate.

For example, in the synthesis of substituted cyclohexyl noviomimetics, a similar cyclohexyl mesylate was subjected to nucleophilic substitution with benzyl (B1604629) mercaptan to generate a thioether. nih.gov This transformation highlights the utility of cyclohexyl mesylates in forming carbon-sulfur bonds. Similarly, treatment of this compound with sodium azide (B81097) would be expected to yield the corresponding 2-methylcyclohexyl azide, a precursor for amines and N-heterocycles. The reaction with cyanide would introduce a nitrile group, which can be further elaborated into carboxylic acids, amines, or ketones. The diastereoselectivity of these substitution reactions is a critical consideration, often influenced by the conformational preferences of the cyclohexane ring and the potential for neighboring group participation. pressbooks.pub

Strategic Deployment as a Temporary Protecting Group in Multi-step Syntheses

In the intricate art of multi-step organic synthesis, the temporary protection of certain functional groups is often a crucial strategy to prevent unwanted side reactions. While the high reactivity of the methanesulfonate group makes it an excellent leaving group, under specific conditions, it can also be employed as a temporary protecting group for alcohols. The conversion of an alcohol to a mesylate effectively masks its nucleophilicity and acidity. masterorganicchemistry.comontosight.ai

The process involves treating the alcohol (in this case, 2-methylcyclohexanol) with methanesulfonyl chloride in the presence of a non-nucleophilic base. This transformation is typically high-yielding and occurs with retention of the alcohol's stereochemistry. The resulting this compound is stable to a wide range of reaction conditions that might affect a free hydroxyl group. Subsequently, the mesylate can be reductively cleaved to regenerate the parent alkane, or more commonly, it is displaced by a nucleophile as part of the synthetic strategy. This dual role as both a protecting group and a leaving group makes it a highly strategic functional group in complex synthetic endeavors.

Integration into Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where a single event triggers a series of consecutive bond-forming transformations without the need to isolate intermediates. mdpi.com The incorporation of this compound into such sequences can lead to a rapid increase in molecular complexity from a relatively simple starting material.

The initiation of a cascade can be designed to occur through the displacement of the mesylate group. For example, an intramolecular nucleophilic attack on the mesylate by a suitably positioned functional group within the same molecule can trigger a cyclization, which is then followed by further transformations. While specific examples involving this compound are not prominently documented, the principle is well-established with other mesylates. For instance, cascade reactions have been initiated by the substitution of a mesylate, leading to the formation of complex polycyclic systems. The strategic placement of the 2-methyl group can influence the stereochemical outcome of such cascade processes, providing a handle for controlling the three-dimensional architecture of the final product.

Contribution to the Synthesis of Natural Products and Complex Molecules

The synthesis of natural products and other architecturally complex molecules represents the pinnacle of organic synthesis. The cyclohexane ring is a common motif in a vast number of biologically active natural products. While a direct application of this compound in a completed total synthesis may not be widely reported, the utility of closely related cyclohexyl mesylates underscores its potential in this demanding area.

For example, the enantioselective synthesis of (+)- and (-)-4-hydroxypipecolic acid, a non-proteinogenic amino acid, involved the intramolecular nucleophilic displacement of a mesylate on a carbohydrate-derived scaffold to form the piperidine (B6355638) ring. acs.org This key step demonstrates the power of mesylate chemistry in constructing heterocyclic cores found in natural products. Given its structure, this compound represents a potential chiral building block for the synthesis of natural products containing a substituted cyclohexane moiety. The stereochemistry of the methyl group and the hydroxyl precursor would be critical in directing the stereochemical course of the synthesis, ultimately contributing to the final stereochemical identity of the complex target molecule.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for 2-Methylcyclohexyl Methanesulfonate (B1217627) Transformations

Future research will likely focus on the development of innovative and highly efficient catalytic systems to control the reactivity of 2-Methylcyclohexyl methanesulfonate. The presence of the methanesulfonate group, an excellent leaving group, makes the compound susceptible to nucleophilic substitution and elimination reactions. researchgate.net Designing catalysts that can selectively direct these transformations is a key area of interest.

One promising avenue is the use of transition metal catalysts. chemrxiv.orgunipv.it Research could explore the use of palladium, nickel, or copper complexes to catalyze cross-coupling reactions where the methanesulfonate group is displaced by various nucleophiles. For instance, developing palladium pincer complexes could offer high stability and selectivity in such transformations. chemrxiv.org The synthesis of chiral catalysts, such as those based on transition metal complexes with chiral ligands, could enable enantioselective reactions, which is particularly relevant given the inherent chirality of this compound. chemrxiv.org

Furthermore, the exploration of organocatalysis presents another exciting frontier. Chiral organocatalysts could be designed to activate the substrate and control the stereochemical outcome of nucleophilic substitutions. This approach would offer a metal-free alternative, aligning with the principles of green chemistry. Future studies could investigate the use of diarylborinic acid catalysis, which has shown promise in the stereo- and regioselective couplings of glycosyl methanesulfonates, for similar transformations of this compound. acs.org

Exploration of New Reactivity Modes and Mechanistic Pathways

A deeper understanding of the reactivity of this compound will be crucial for unlocking its full synthetic potential. Future research is expected to delve into novel reactivity modes and the elucidation of complex reaction mechanisms.

Computational chemistry will play a pivotal role in this exploration. nih.govscielo.br Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize experimental observations. For example, computational studies can help to distinguish between SN1 and SN2 pathways in nucleophilic substitution reactions of this compound under various conditions. scielo.br Such studies can also shed light on the potential for radical-mediated reactions, an area that remains largely unexplored for this specific compound. nih.gov

Experimental mechanistic studies will also be essential. These could involve kinetic studies to determine reaction rates and activation parameters, as well as isotopic labeling experiments to trace the fate of atoms during a reaction. For instance, investigating the solvolysis rates of this compound in different solvents can provide insights into the degree of charge separation in the transition state. researchgate.net

Advanced Spectroscopic and Computational Characterization of Reactive Intermediates

The identification and characterization of transient reactive intermediates are fundamental to understanding reaction mechanisms. Future research will likely leverage advanced spectroscopic techniques and computational methods to gain unprecedented insights into the intermediates formed during reactions of this compound.

In situ spectroscopic techniques, such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, can be used to directly observe and characterize reactive species that are too unstable to be isolated. researchgate.netresearchgate.net For instance, the formation of carbocationic intermediates in solvolysis reactions could potentially be monitored using these techniques under carefully controlled conditions.

Computational modeling will be instrumental in complementing experimental data. acs.org Quantum chemical calculations can predict the spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates, aiding in their experimental identification. acs.orgnih.gov This combined experimental and computational approach has been successfully used to study reactive intermediates in other systems and holds great promise for advancing our understanding of the chemistry of this compound.

Expanding the Synthetic Utility and Scope of this compound Derivatives

While this compound is a valuable intermediate, its full potential in organic synthesis is yet to be realized. Future research will undoubtedly focus on expanding its synthetic utility by exploring its application in the synthesis of complex and biologically active molecules.

The development of new synthetic methodologies that utilize this compound as a key building block is a primary objective. This could involve its use in cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. For instance, a nucleophilic substitution followed by an intramolecular cyclization could be envisioned to construct novel heterocyclic scaffolds.

Furthermore, the synthesis of a library of derivatives from this compound could be a valuable resource for drug discovery and materials science. By introducing a variety of functional groups through substitution reactions, a diverse range of compounds with potentially interesting biological or material properties could be generated. The synthesis of fluorinated derivatives, for example, is an area of growing interest due to the unique properties that fluorine atoms can impart to molecules. researchgate.net

Green Chemistry Approaches in the Synthesis and Reactions of Methanesulfonates

The principles of green chemistry are increasingly guiding synthetic chemistry research. Future work on this compound will likely incorporate these principles to develop more sustainable and environmentally friendly processes. bio-conferences.orgrsc.org